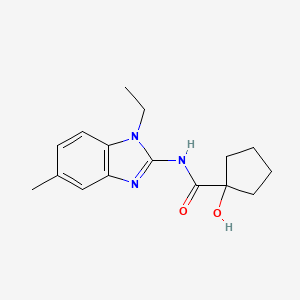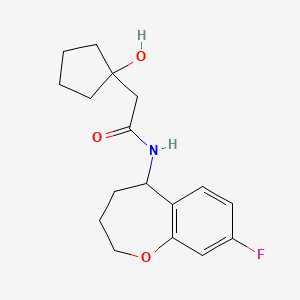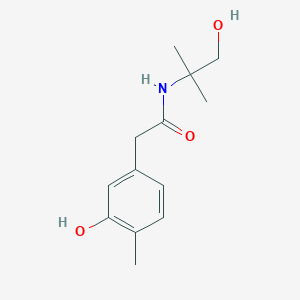![molecular formula C10H20N2O2 B6637927 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, also known as HEPP or Hydroxyethylpiperidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to possess several biochemical and physiological effects, making it a promising candidate for various applications.
作用机制
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide exerts its effects through various mechanisms of action. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide also acts as an antioxidant, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit antioxidant activity, protecting cells from oxidative stress and damage. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has been found to inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several advantages for lab experiments. It is a synthetic molecule, making it easy to produce and purify. Additionally, it has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for various applications.
However, there are also limitations to using 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide in lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. Additionally, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide may have limited solubility in certain solvents, which may affect its efficacy in some experiments.
未来方向
There are several potential future directions for research on 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its effects on various neurotransmitters and enzymes.
Another potential future direction is the development of new synthetic derivatives of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide with improved efficacy and safety profiles. Additionally, research is needed to explore the potential of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide for the treatment of other conditions, such as inflammatory disorders and pain management.
Conclusion
In conclusion, 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide is a promising synthetic molecule that has gained significant attention in the field of scientific research. It possesses several biochemical and physiological effects, making it a potential candidate for various applications. Further research is needed to fully understand the mechanism of action of 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide and its potential for the treatment of various conditions.
合成方法
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can be synthesized using a simple and efficient method. It involves the reaction between 3-hydroxypropanoic acid and piperidine, followed by the addition of butanoyl chloride. The resulting product is 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, which can be purified and isolated using standard techniques.
科学研究应用
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has shown potential for various scientific research applications. It has been extensively studied for its neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain management.
属性
IUPAC Name |
2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCIVAGSQSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
